molecular formula C21H21N3O3S B2716280 4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 694505-76-5

4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2716280
CAS No.: 694505-76-5
M. Wt: 395.48
InChI Key: AMTULNFDXXNTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a sulfonamide moiety and a pyridinylmethyl substituent. Its structure comprises:

  • Benzamide core: Aromatic benzamide scaffold.
  • 4-Methylbenzenesulfonamido group: A sulfonamide substituent at the 4-position of the benzamide, with an N-methyl modification.
  • Pyridin-3-ylmethyl substitution: A pyridine ring linked via a methylene group to the benzamide’s nitrogen.

Properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-5-11-20(12-6-16)28(26,27)24(2)19-9-7-18(8-10-19)21(25)23-15-17-4-3-13-22-14-17/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTULNFDXXNTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonylamino intermediate. This intermediate is then reacted with a pyridinylmethyl derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzamides can effectively inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MIC) of related compounds against Gram-positive and Gram-negative bacteria were reported to be as low as 1.27 µM, demonstrating potent antibacterial activity .

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N21.40Staphylococcus aureus
N81.43Escherichia coli

These findings suggest that the sulfonamide group in the compound may play a crucial role in its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 4-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide has also been explored. Compounds structurally similar to this benzamide have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). For example, certain derivatives showed IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116

These results indicate that modifications to the benzamide structure can enhance selectivity and potency against cancer cells.

Mechanism of Action

The mechanism of action of 4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or activate specific signaling cascades, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several kinase inhibitors, anticancer agents, and sulfonamide derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name / ID Key Structural Features Physical/Chemical Data (MP, Mass) Biological Activity / Application Reference
4-(N-Methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide Benzamide core, 4-methylbenzenesulfonamido, pyridin-3-ylmethyl Not reported in evidence Hypothesized kinase inhibition (structural analogy) -
Imatinib (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide) Benzamide core, pyridinylpyrimidinylamino group, piperazinylmethyl MP: Not explicitly provided BCR-ABL tyrosine kinase inhibitor; leukemia treatment
Flumbatinib Benzamide core, trifluoromethyl, pyridinylpyrimidinylamino, piperazinylmethyl Mass: 589.1 (M+1) (analogous compound) Tyrosine kinase inhibitor; antineoplastic
Compound 4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole core, morpholinomethyl, pyridinyl, dichlorobenzamide MP: 175–178°C (analogous example) Antiproliferative potential (in vitro)
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Benzamide core, pyridinylmethyl, methyl substituent Molecular formula: C20H18N2O Not explicitly reported
Nilotinib Benzamide core, trifluoromethyl, imidazolyl, pyridinylpyrimidinylamino Not explicitly provided BCR-ABL inhibitor; chronic myeloid leukemia

Structural Similarities and Differences

  • Core Scaffold : All compounds share a benzamide backbone, critical for target binding in kinase inhibitors .
  • Substituent Variations: Sulfonamide vs. Piperazinyl/Morpholino Groups: The target compound’s sulfonamide group contrasts with the piperazinyl or morpholino groups in imatinib and compound 4d, which enhance solubility and target affinity . Pyridinyl Positioning: The pyridin-3-ylmethyl group in the target compound differs from the pyridin-4-ylmethyl in 3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide, which may alter binding orientation . Heterocyclic Additions: Thiazole (compound 4d) or pyrimidine (imatinib) rings in analogs introduce rigidity and specificity for kinase active sites .

Physicochemical Properties

  • Melting Points : Sulfonamide-containing compounds (e.g., Example 53 in ) exhibit MPs of 175–178°C, suggesting moderate thermal stability . Imatinib analogs with piperazinyl groups may have higher solubility due to basic nitrogen .
  • Mass Spectrometry : The target compound’s molecular mass is expected near 450–500 Da, comparable to flumbatinib (589.1 Da) and imatinib derivatives .

Research Implications and Gaps

  • Structural Optimization: The sulfonamide group in the target compound could be modified with piperazinyl or morpholino groups to enhance bioavailability, as seen in imatinib .
  • Biological Screening : Priority should be given to kinase inhibition assays (e.g., DDR1/DDR2 or BCR-ABL targets) based on structural analogs .
  • Synthetic Feasibility : outlines methods for propargylation of imatinib fragments, which could be adapted for synthesizing derivatives of the target compound .

Biological Activity

The compound 4-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 320.41 g/mol. Its structure features a sulfonamide group, which is known for its role in various biological activities.

Sulfonamide derivatives typically exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts bacterial growth by preventing the synthesis of essential nucleic acids.
  • Antimicrobial Activity : The compound shows potential antimicrobial properties, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism involves interference with bacterial metabolism and replication.
  • Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Activity Type Description References
AntimicrobialEffective against various bacterial strains; inhibits growth and replication. ,
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines in vitro. ,
Anti-inflammatoryReduces levels of pro-inflammatory markers in cellular models. ,

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfonamide derivatives, including the compound , it was found to have significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, suggesting a promising alternative for treating infections caused by resistant strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations that could be clinically relevant.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 4-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide:

  • Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects that enhanced its efficacy against resistant bacterial strains.
  • Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how this compound interacts with target enzymes at the molecular level, potentially guiding future drug design efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.